2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid;hydrochloride
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Overview
Description
2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid;hydrochloride is a chemical compound with the molecular formula C6H11NO4S·HCl It is a derivative of thiolane, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid;hydrochloride typically involves the reaction of thiolane derivatives with amino acids under controlled conditions. One common method involves the use of thiolane-3,3-dioxide, which is reacted with glycine in the presence of hydrochloric acid to yield the desired product. The reaction is typically carried out at room temperature with continuous stirring to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiolane derivatives with lower oxidation states.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted amino acids and thiolane derivatives.
Scientific Research Applications
2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazol-4-yl acetic acid hydrochloride: Similar structure but with a thiazole ring instead of a thiolane ring.
2-Amino-2-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride: Similar structure but with an amide group instead of a carboxylic acid group.
Uniqueness
2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid;hydrochloride is unique due to its specific thiolane ring structure and the presence of both amino and carboxylic acid functional groups.
Properties
IUPAC Name |
2-amino-2-(1,1-dioxothiolan-3-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S.ClH/c7-5(6(8)9)4-1-2-12(10,11)3-4;/h4-5H,1-3,7H2,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGWBLDPPBRAFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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